molecular formula C7H12O2 B2409484 (+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid CAS No. 1355058-91-1

(+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid

Cat. No. B2409484
M. Wt: 128.171
InChI Key: HBYCKISMJZSUDJ-NTSWFWBYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an acid, base, salt, etc.) and its role or function if it is part of a larger biological or chemical system .


Synthesis Analysis

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Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes the reactants, products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include its acidity or basicity, reactivity with other substances, and its redox potential .

Scientific Research Applications

Structural Studies and Synthesis

  • Structural Consequences in Uranyl Ion Complexes

    The use of cyclohexanedicarboxylic acid isomers, related to cyclopropanecarboxylic acids, has been explored in the synthesis of uranyl ion complexes. These studies have led to the development of complexes with diverse architectures, demonstrating the importance of isomeric forms in designing materials with specific structural properties (Thuéry & Harrowfield, 2017).

  • Synthesis and Evaluation of Bromophenol Derivatives

    Research on the ring opening of cyclopropane with monoester has led to the creation of bromophenol derivatives. These compounds have shown effectiveness as inhibitors of certain enzymes, highlighting the utility of cyclopropane derivatives in synthesizing biologically active molecules (Boztaş et al., 2019).

Biochemical Applications

  • GABA Analogues

    The synthesis of cis and trans 2-(aminomethyl) cyclopropanecarboxylic acids as GABA analogues demonstrates the role of cyclopropane derivatives in studying neurotransmitter activity. This research provides insight into the conformational preferences affecting the activity at GABA recognition sites (Allan et al., 1980).

  • Isomerization Studies

    Studies on cis-trans isomerization of cyclopropane derivatives have provided evidence for the formation of a semiquinone intermediate, important in understanding the mechanisms of enzymatic reactions and the potential for developing new synthetic pathways (Spence et al., 1996).

Chemical Synthesis Techniques

  • Regio- and Diastereoselective Cycloadditions

    The use of activated cyclopropanes in [3 + 2] cycloaddition reactions has been explored for constructing complex molecular architectures, such as tetrahydrofurans. This research highlights the versatility of cyclopropane derivatives in organic synthesis (Yang et al., 2011).

  • Photoisomerization Studies

    Research into the photochemical conversion of 2-benzoylcyclopropanecarboxylic acid isomers has provided insights into the mechanisms of isomerization, crucial for understanding the behavior of cyclopropane derivatives under various conditions (Brown & Neumer, 1966).

Safety And Hazards

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Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

properties

IUPAC Name

(1R,2S)-2-propan-2-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4(2)5-3-6(5)7(8)9/h4-6H,3H2,1-2H3,(H,8,9)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYCKISMJZSUDJ-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid

CAS RN

1355058-91-1
Record name rac-(1R,2S)-2-(propan-2-yl)cyclopropane-1-carboxylic acid
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